4-[(Dimethylcarbamoyl)methyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(dimethylamino)-2-oxoethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)7-8-3-5-9(6-4-8)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTQUFHONBMKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Dimethylcarbamoyl Methyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical synthetic route. For 4-[(dimethylcarbamoyl)methyl]benzoic acid, several strategic disconnections can be envisioned.
Disconnection at the Benzoic Acid Carboxyl Group
One of the most straightforward retrosynthetic disconnections involves the carboxyl group of the benzoic acid. This approach simplifies the target molecule to a more fundamental precursor.
Hydrolysis of an Ester: A common strategy for the formation of a carboxylic acid is the hydrolysis of its corresponding ester. arxiv.org This leads to the retrosynthetic disconnection of the C-O bond of a potential methyl or benzyl (B1604629) ester precursor. The synthesis would then involve the preparation of this ester followed by a final hydrolysis step.
Oxidation of a Methyl Group: Another powerful method for installing a benzoic acid is the oxidation of a methyl group on the benzene (B151609) ring. youtube.com This disconnection points towards a toluene (B28343) derivative as a key intermediate. The challenge then becomes the selective synthesis of the required substituted toluene.
These disconnections are summarized in the following table:
| Disconnection Approach | Precursor Molecule | Synthetic Transformation Required |
| Ester Hydrolysis | Methyl 4-[(dimethylcarbamoyl)methyl]benzoate | Hydrolysis (acidic or basic) |
| Oxidation of a Methyl Group | N,N-Dimethyl-2-(p-tolyl)acetamide | Oxidation (e.g., with KMnO₄) |
Disconnection at the Dimethylcarbamoyl Amide Bond
The amide bond provides another logical point for disconnection. Amide bonds are typically formed by the reaction of a carboxylic acid derivative and an amine.
Amidation of a Carboxylic Acid: This disconnection breaks the C-N bond of the amide, leading to a dicarboxylic acid derivative and dimethylamine (B145610). The forward synthesis would involve activating the carboxylic acid and then reacting it with dimethylamine.
A summary of this disconnection is presented below:
| Disconnection Approach | Precursor Molecules | Synthetic Transformation Required |
| Amide Bond Formation | 4-(Carboxymethyl)benzoic acid and Dimethylamine | Amidation (e.g., using a coupling agent) |
Strategies for Introducing the Methyl Linker
The methylene (B1212753) (-CH₂-) group connecting the benzoic acid and the amide can be introduced through several synthetic strategies, suggesting further retrosynthetic disconnections.
Nucleophilic Substitution: A common method for forming a carbon-carbon bond is through nucleophilic substitution. This could involve the reaction of a nucleophile, such as a cyanide ion or an enolate, with a benzylic electrophile. For instance, disconnecting the bond between the methylene group and the benzene ring leads to a p-halomethylbenzoic acid derivative and a source of the dimethylcarbamoylmethyl anion or its synthetic equivalent.
Forward Synthesis Approaches
Based on the retrosynthetic analysis, several forward synthesis routes can be proposed for this compound.
Installation and Functionalization of the Benzoic Acid Moiety
The benzoic acid portion of the molecule can be introduced at various stages of the synthesis.
Oxidation of a Toluene Derivative: A plausible route starts with a readily available toluene derivative. For example, 3,4-dimethylacetophenone can be oxidized to 2-methyl-4-acetylbenzoic acid. google.com A similar strategy could be envisioned where a suitable p-substituted toluene is oxidized to the corresponding benzoic acid in the final step of the synthesis.
From Sodium Benzoate (B1203000): Benzoic acid can be synthesized from sodium benzoate by reacting it with a stronger acid like oxalic acid, which causes the precipitation of benzoic acid due to its low solubility in cold water. youtube.com This method, however, is more suitable for the synthesis of the parent benzoic acid.
Hydrolysis of a Nitrile: A cyano group on the benzene ring can be hydrolyzed to a carboxylic acid. For instance, 3-methyl-4-cyanoacetophenone can be hydrolyzed to 2-methyl-4-acetylbenzoic acid. google.com This suggests that a precursor with a cyano group at the 4-position of the benzene ring could be a viable intermediate.
Formation of the Dimethylcarbamoyl Amide Linkage
The formation of the amide bond is a critical step in the synthesis. Several methods are available for this transformation.
Using Coupling Agents: The reaction between a carboxylic acid and an amine to form an amide often requires a coupling agent to activate the carboxylic acid. fishersci.it Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used reagent for this purpose. researchgate.netgoogle.com The reaction of 4-(carboxymethyl)benzoic acid with dimethylamine in the presence of DCC would yield the target molecule.
From Acyl Chlorides: A more reactive derivative of the carboxylic acid, such as an acyl chloride, can be used to readily form the amide. The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base. fishersci.it In this context, the corresponding acyl chloride of 4-(chlorocarbonylmethyl)benzoic acid could be reacted with dimethylamine.
Using Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride (DMCC) is a reagent specifically designed for transferring a dimethylcarbamoyl group. wikipedia.org It can react with nucleophiles to form dimethyl amides. While it is more commonly used to form carbamates from alcohols, it can also participate in reactions to form amides under specific conditions. The formation of DMCC can occur from dimethylformamide (DMF) in the presence of chlorinating agents like thionyl chloride or oxalyl chloride. acs.org
A table summarizing common amide formation reagents is provided below:
| Reagent Type | Specific Example(s) | General Application |
| Coupling Agent | DCC, EDC, HATU | Promotes amide bond formation between a carboxylic acid and an amine. fishersci.it |
| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | Converts a carboxylic acid to a more reactive acyl chloride for subsequent amidation. fishersci.it |
| Carbamoylating Agent | Dimethylcarbamoyl chloride (DMCC) | Transfers the dimethylcarbamoyl group to a nucleophile. wikipedia.org |
Methyl Linker Introduction and Transformation Techniques
A key aspect in the synthesis of this compound involves the introduction and functionalization of the methyl group that links the benzoic acid and the dimethylcarbamoyl moieties. Several established chemical transformations can be employed for this purpose.
One common strategy begins with a para-substituted toluene derivative, such as p-toluic acid. The methyl group of p-toluic acid can be halogenated, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), to yield 4-(bromomethyl)benzoic acid. Subsequent nucleophilic substitution of the benzylic bromide with dimethylamine affords the target compound. To avoid side reactions with the carboxylic acid moiety, it is often protected as an ester, for instance, methyl 4-(bromomethyl)benzoate, prior to the reaction with dimethylamine. The final step would then involve the hydrolysis of the ester to the carboxylic acid.
Alternatively, 4-cyanotoluene can be utilized as a starting material. The methyl group can be brominated as described above to give 4-(bromomethyl)benzonitrile. Reaction with dimethylamine would yield 4-((dimethylamino)methyl)benzonitrile. The synthesis would be completed by the hydrolysis of the nitrile group to a carboxylic acid.
Another viable approach is the direct amidation of 4-(carboxymethyl)benzoic acid. This commercially available starting material can be reacted with dimethylamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond.
The Willgerodt-Kindler reaction offers a more convergent approach starting from 4-acetylbenzoic acid. In this reaction, the acetyl group is converted to a thioamide by treatment with sulfur and an amine, such as morpholine. Subsequent hydrolysis of the thioamide would yield the corresponding carboxylic acid, which can then be converted to the N,N-dimethylamide.
A summary of potential starting materials and key transformations is presented in the table below.
| Starting Material | Key Transformation(s) | Intermediate(s) |
| p-Toluic acid | Radical bromination, Nucleophilic substitution | 4-(Bromomethyl)benzoic acid |
| Methyl p-toluate | Radical bromination, Nucleophilic substitution, Ester hydrolysis | Methyl 4-(bromomethyl)benzoate, Methyl 4-[(dimethylcarbamoyl)methyl]benzoate |
| 4-(Carboxymethyl)benzoic acid | Amidation | - |
| 4-Acetylbenzoic acid | Willgerodt-Kindler reaction, Amidation | 2-(4-carboxyphenyl)-N,N-dimethyl-2-oxoethanethioamide |
Catalytic and Stereoselective Synthesis Considerations
Modern synthetic chemistry emphasizes the use of catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from various catalytic strategies.
For the amidation of 4-(carboxymethyl)benzoic acid with dimethylamine, organocatalysts can offer a metal-free alternative to traditional coupling agents. Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids. The mechanism is believed to involve the formation of a reactive acylboronate intermediate. This approach avoids the formation of stoichiometric byproducts, which simplifies purification.
Transition metal catalysis is particularly relevant for constructing the carbon skeleton of the target molecule. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between a 4-halobenzoic acid derivative and a suitable nucleophile containing the dimethylcarbamoylmethyl moiety. For example, the Sonogashira coupling of a protected 4-iodobenzoic acid with a terminal alkyne, followed by hydration and amidation, could be a potential, albeit longer, route.
More directly, palladium-catalyzed carbonylation of 4-bromobenzyl bromide in the presence of dimethylamine could potentially lead to the formation of the amide bond and the introduction of the carbonyl group in a single step, although regioselectivity and competing reactions would need to be carefully controlled.
The synthesis of a disubstituted benzene derivative like this compound requires careful control of regioselectivity. Starting with a para-substituted precursor is the most straightforward way to ensure the desired 1,4-substitution pattern.
When functionalizing an existing benzene ring, the directing effects of the substituents must be considered. For example, if starting with benzoic acid, the carboxyl group is a meta-director for electrophilic aromatic substitution. Therefore, introducing the second substituent at the para position would require a different strategy, such as a halogenation followed by a cross-coupling reaction.
Chemoselectivity is crucial when multiple reactive functional groups are present. For instance, during the nucleophilic substitution of 4-(bromomethyl)benzoic acid with dimethylamine, the amine could potentially react with the carboxylic acid to form a salt or an amide. To prevent this, protection of the carboxylic acid as an ester is a common and effective strategy.
Green Chemistry Principles in Synthesis of Carboxylic Acids and Amides
Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally friendly and sustainable processes.
Traditional organic reactions often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. The development of solvent-free or reduced-solvent methodologies is a key goal of green chemistry.
For the amidation step, solid-state synthesis by grinding the carboxylic acid and the amine with a solid catalyst, or performing the reaction under neat conditions at elevated temperatures (if the reactants are liquids), can eliminate the need for a solvent. Microwave-assisted organic synthesis (MAOS) can also accelerate reactions and often allows for solvent-free conditions.
The synthesis of the carboxylic acid precursor itself can also be made greener. For example, the oxidation of p-xylene (B151628) to terephthalic acid (a related dicarboxylic acid) is often carried out in acetic acid. Research into using supercritical water or other more benign reaction media is ongoing. The catalytic oxidation of p-toluic acid to 4-carboxybenzaldehyde, a potential precursor, can be performed using environmentally benign oxidants like molecular oxygen or hydrogen peroxide, often in aqueous or reduced-solvent systems.
The table below summarizes some green chemistry approaches applicable to the synthesis of carboxylic acids and amides.
| Green Chemistry Principle | Application in Synthesis |
| Use of safer solvents and reaction conditions | Replacing volatile organic solvents with water, ionic liquids, or supercritical fluids. |
| Atom economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. |
| Use of renewable feedstocks | Exploring bio-based starting materials for the synthesis of the aromatic core. |
Atom Economy and Reaction Efficiency Optimization
The principle of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal reaction would have 100% atom economy, where all atoms from the starting materials are found in the product, with no byproducts. In the synthesis of this compound, optimizing for atom economy involves selecting reaction pathways that maximize this incorporation.
Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. rsc.org A common laboratory synthesis of this compound involves the amidation of 4-(carboxymethyl)benzoic acid with dimethylamine. This reaction typically requires a coupling agent, such as a carbodiimide, to activate the carboxylic acid.
Table 1: Hypothetical Atom Economy for the Amidation of 4-(Carboxymethyl)benzoic acid
| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms in Product |
|---|---|---|---|
| 4-(Carboxymethyl)benzoic acid | C₉H₈O₄ | 180.16 | Yes |
| Dimethylamine | C₂H₇N | 45.08 | Yes |
| Desired Product | C₁₁H₁₃NO₃ | 207.23 | - |
| Theoretical Atom Economy | - | - | 91.6% * |
*Note: This calculation excludes coupling agents and solvents, representing an idealized scenario. The actual process atom economy would be significantly lower.
To improve reaction efficiency, research focuses on optimizing conditions such as temperature, solvent, and reactant concentrations to maximize yield and minimize reaction time. researchgate.netanalis.com.my A more advanced approach involves the use of catalytic methods. For example, developing a catalytic direct amidation process would circumvent the need for stoichiometric activating agents, significantly improving atom economy. Another potential high-efficiency route could involve the catalytic oxidation of a suitable precursor, such as 4-((dimethylamino)ethyl)toluene, using air as the oxidant in the presence of a catalyst system like cobalt acetate. researchgate.net Such methods align with green chemistry principles by reducing waste and often utilizing more benign reagents. researchgate.net
Use of Renewable Feedstocks and Sustainable Reagents
The reliance on petroleum-based feedstocks for the synthesis of aromatic compounds is a significant challenge from a sustainability perspective. A key goal in green chemistry is to transition towards the use of renewable resources, such as biomass. While specific routes to this compound from renewable feedstocks are not established, progress in the bio-synthesis of related benzoic acid derivatives demonstrates the future potential.
Researchers have successfully engineered microbial systems, such as Escherichia coli, to produce 4-hydroxybenzoic acid (4HBA) and benzoic acid from biobased L-tyrosine and L-phenylalanine, respectively. researchgate.netnih.govnih.gov These processes utilize multi-enzyme cascades within whole-cell biocatalysts to convert renewable starting materials into valuable aromatic platform chemicals. nih.gov This biocatalytic approach offers a sustainable alternative to conventional chemical methods that often require harsh conditions, such as the Kolbe-Schmitt reaction which uses petroleum-derived phenol (B47542) at high temperatures and pressures. nih.gov
Table 2: Comparison of Conventional vs. Biocatalytic Synthesis for Benzoic Acid Derivatives
| Parameter | Conventional Chemical Synthesis (e.g., Kolbe-Schmitt) | Whole-Cell Biocatalysis |
|---|---|---|
| Feedstock | Petroleum-derived (e.g., Phenol) | Renewable (e.g., L-tyrosine, Glucose) nih.gov |
| Catalyst | Toxic metal catalysts | Enzymes / Whole cells nih.gov |
| Conditions | High temperature (140–165 °C) and high pressure nih.gov | Mild conditions (e.g., physiological pH and temperature) |
| Solvent | Organic solvents | Primarily water |
| Sustainability | Low | High |
The development of biorefineries capable of processing carbohydrates or other biomass derivatives into chemical building blocks is a rapidly advancing field. Platform molecules like terephthalic acid are already being produced from renewable sources. iastate.edu A future sustainable synthesis of this compound could, therefore, originate from a bio-derived aromatic precursor. This would involve integrating biocatalytic steps with efficient and atom-economical chemical transformations to build the final molecular structure, representing a significant step towards environmentally friendly pharmaceutical and chemical manufacturing.
Advanced Spectroscopic and Crystallographic Characterization of 4 Dimethylcarbamoyl Methyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. The following sections detail the expected NMR characteristics of 4-[(Dimethylcarbamoyl)methyl]benzoic acid.
The ¹H NMR spectrum is anticipated to provide definitive confirmation of the compound's proton environments. The key expected resonances, their multiplicities, and integrations are outlined below. The aromatic protons are expected to show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons and the N,N-dimethyl protons are expected to appear as singlets due to the absence of adjacent protons. The carboxylic acid proton is anticipated to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (Ha) | ~8.0 | Doublet | 2H |
| Aromatic (Hb) | ~7.4 | Doublet | 2H |
| Methylene (-CH₂-) | ~3.8 | Singlet | 2H |
| N,N-dimethyl (-N(CH₃)₂) | ~3.0 and ~2.9 (non-equivalent) | Two Singlets | 6H |
Note: The N,N-dimethyl protons may show as two distinct singlets due to restricted rotation around the amide C-N bond, making them chemically non-equivalent.
The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the nine unique carbon atoms in the structure. The chemical shifts can be predicted based on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic acid (-C OOH) | 168 - 172 |
| Amide carbonyl (-C ON) | 170 - 174 |
| Aromatic C (quaternary, attached to COOH) | 130 - 135 |
| Aromatic C (quaternary, attached to CH₂) | 140 - 145 |
| Aromatic C-H (ortho to COOH) | 129 - 131 |
| Aromatic C-H (ortho to CH₂) | 128 - 130 |
| Methylene (-C H₂-) | 40 - 45 |
| N,N-dimethyl (-N(C H₃)₂) | 36 - 38 |
Two-dimensional (2D) NMR experiments would provide further confirmation of the structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, a key correlation would be observed between the two sets of aromatic protons on the benzene ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would show correlations between protons and the carbons they are directly attached to. Expected correlations include the aromatic protons with their respective aromatic carbons, the methylene protons with the methylene carbon, and the N,N-dimethyl protons with the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include the methylene protons to the amide carbonyl carbon and the adjacent aromatic carbon, and the aromatic protons to neighboring and quaternary aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space. It could be used to confirm the spatial proximity between the methylene protons and the adjacent aromatic protons, as well as the proximity between the two methyl groups of the dimethylamide.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy provides information about the functional groups present in a molecule.
The IR and Raman spectra are expected to display characteristic bands corresponding to the various functional groups.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |
| Carboxylic Acid | C=O stretch | 1680 - 1710 |
| Amide | C=O stretch | 1630 - 1680 |
| Aromatic Ring | C=C stretch | 1600, 1475 |
| Aromatic Ring | C-H out-of-plane bend | 800 - 860 |
| Methylene | C-H stretch | 2850 - 2960 |
The carboxylic acid O-H stretch is typically a very broad band in the IR spectrum. The carbonyl (C=O) stretches of the carboxylic acid and the amide are expected to be strong and distinct. The para-substituted aromatic ring will give rise to characteristic C=C stretching bands and a strong C-H out-of-plane bending band.
In the solid state, intermolecular hydrogen bonding involving the carboxylic acid group is expected to significantly influence the vibrational frequencies. The O-H and C=O stretching bands of the carboxylic acid would be particularly sensitive to these interactions. In the crystalline form, it is likely that the molecules form hydrogen-bonded dimers. The "fingerprint region" (below 1500 cm⁻¹) of both IR and Raman spectra would contain a complex pattern of bands arising from bending and stretching modes of the entire molecular skeleton, which would be unique to the specific crystalline packing and conformation of the molecule. Differences in these fingerprint regions between spectra taken in different states (e.g., solid vs. solution) could provide insights into conformational changes.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, detailed information about the molecule's composition and connectivity can be obtained.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, a critical step in its identification.
For this compound, with the chemical formula C₁₁H₁₃NO₃, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, thereby confirming the elemental formula. The table below presents the calculated exact mass for the primary ions expected in both positive and negative ionization modes.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ (Protonated Molecule) | [C₁₁H₁₄NO₃]⁺ | 208.0968 |
| [M+Na]⁺ (Sodium Adduct) | [C₁₁H₁₃NO₃Na]⁺ | 230.0788 |
| [M-H]⁻ (Deprotonated Molecule) | [C₁₁H₁₂NO₃]⁻ | 206.0823 |
The experimental determination of any of these ionic species with a mass accuracy of <5 ppm would provide strong evidence for the chemical formula of this compound.
In addition to providing precise molecular mass, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can be used to probe the structure of a molecule by analyzing its fragmentation patterns. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, characteristic structural motifs can be identified.
Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:
Loss of the dimethylamino group: Cleavage of the C-N bond in the amide moiety could lead to the loss of a dimethylamino radical, followed by the formation of a stable acylium ion.
Decarboxylation: The carboxylic acid group can undergo fragmentation with the loss of CO₂.
Cleavage of the methylene bridge: The bond between the benzene ring and the methylene group, or the bond between the methylene group and the carbonyl carbon, could cleave, leading to characteristic fragment ions.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Predicted Fragment Ion (m/z) | Proposed Structure/Origin |
| 162.0657 | [M+H - H₂O]⁺: Loss of water from the carboxylic acid group. |
| 149.0606 | [M+H - CON(CH₃)₂]⁺: Cleavage of the amide group. |
| 135.0446 | [M+H - COOH - CH₃]⁺: Loss of the carboxyl group and a methyl group. |
| 119.0497 | [M+H - CON(CH₃)₂ - CH₂O]⁺: Subsequent loss of formaldehyde (B43269) from the m/z 149 ion. |
| 91.0548 | [C₇H₇]⁺: Tropylium ion, a common fragment for compounds containing a benzyl (B1604629) moiety. |
| 72.0813 | [C₄H₁₀N]⁺: Fragment corresponding to the protonated N,N-dimethylacetamide. |
A detailed analysis of the product ion spectrum would allow for the confirmation of these and other fragmentation pathways, providing a comprehensive structural characterization of the molecule.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive information on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals of the compound of interest. For this compound, suitable crystals would need to be grown from a solution. This can be achieved through various techniques, such as slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents would typically be screened to find conditions that favor the growth of well-ordered, single crystals of sufficient size and quality for diffraction experiments.
Once obtained, the quality of the crystals would be assessed using an optical microscope and by examining the diffraction pattern produced when the crystal is exposed to an X-ray beam. Sharp, well-defined diffraction spots are indicative of a high-quality single crystal suitable for detailed structural analysis.
While a crystal structure for this compound has not been reported, the expected molecular geometry, bond lengths, and angles can be predicted based on the known structures of similar compounds. The molecule is expected to exhibit a planar benzoic acid moiety, with the carboxylic acid group and the (dimethylcarbamoyl)methyl substituent in a para arrangement.
The N,N-dimethylacetamide portion of the molecule will have a trigonal planar geometry around the carbonyl carbon. The bond lengths and angles are expected to be in agreement with standard values for carboxylic acids and amides. For instance, the C=O bond of the carboxylic acid is expected to be slightly longer than the C=O bond of the amide due to resonance and hydrogen bonding.
Table 3: Predicted Bond Lengths and Angles for this compound Based on Analogous Structures
| Parameter | Predicted Value (Å or °) | Structural Analogy Basis |
| C(ar)-C(ar) bond length | ~1.39 Å | Standard aromatic C-C bond length |
| C(ar)-C(OOH) bond length | ~1.49 Å | Typical single bond between sp² carbons |
| C=O (acid) bond length | ~1.25 Å | Carboxylic acid C=O bond length |
| C-O (acid) bond length | ~1.30 Å | Carboxylic acid C-O bond length |
| C(ar)-CH₂ bond length | ~1.51 Å | Typical single bond between sp² and sp³ carbons |
| CH₂-C(=O) bond length | ~1.52 Å | Typical single bond between sp³ and sp² carbons |
| C=O (amide) bond length | ~1.24 Å | Amide C=O bond length |
| C-N (amide) bond length | ~1.33 Å | Amide C-N bond with partial double bond character |
| C(ar)-C(ar)-C(ar) angle | ~120° | Ideal angle in a benzene ring |
| O=C-O (acid) angle | ~123° | Angle in a carboxylic acid group |
| C(ar)-CH₂-C(=O) angle | ~112° | Tetrahedral geometry with some steric influence |
| O=C-N (amide) angle | ~122° | Angle in an amide group |
In the solid state, molecules of this compound are expected to self-assemble into a well-defined three-dimensional structure through various intermolecular interactions. The most significant of these is likely to be hydrogen bonding involving the carboxylic acid group.
It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a very common and stable supramolecular synthon observed in the crystal structures of most carboxylic acids. These dimers can then be further organized into more extended networks through weaker interactions, such as C-H···O hydrogen bonds involving the amide oxygen as an acceptor and various C-H groups as donors.
Computational and Theoretical Chemistry Studies of 4 Dimethylcarbamoyl Methyl Benzoic Acid
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and the resulting molecular geometry. tau.ac.il
Density Functional Theory (DFT) for Ground State Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. To determine the most stable three-dimensional arrangement of atoms in 4-[(Dimethylcarbamoyl)methyl]benzoic acid, a geometry optimization would be performed using DFT. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The choice of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the results. wikipedia.orgnih.gov
Conformational Landscape Exploration and Energetic Minima Identification
Molecules with rotatable bonds, such as the link between the benzoic acid and the dimethylcarbamoylmethyl groups in the target molecule, can exist in multiple spatial arrangements known as conformers. A thorough computational study would involve exploring the conformational landscape to identify all stable conformers and their relative energies. This is often achieved by systematically rotating key dihedral angles and performing geometry optimizations from each starting point to locate the energetic minima on the potential energy surface.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important measure of molecular stability and reactivity. A smaller gap generally suggests a more reactive species.
Charge Distribution and Electrostatic Potential Surface Analysis
Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution, mapping areas of positive and negative potential onto the electron density surface. This is invaluable for predicting sites of nucleophilic and electrophilic attack.
Computational Prediction of Spectroscopic Properties
Computational methods can also predict various spectroscopic properties of a molecule, providing a valuable tool for interpreting experimental data.
Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of different nuclei (e.g., ¹H, ¹³C) in a molecule. By calculating the magnetic shielding tensors for each atom in the optimized geometry, theoretical NMR spectra can be generated. These calculated spectra can then be compared with experimental data to confirm the molecular structure.
While the specific computational data for this compound remains elusive in current literature, the theoretical frameworks described above represent the standard and rigorous approach that would be taken to characterize this molecule from a computational and theoretical chemistry perspective. Such studies are invaluable for complementing experimental work and providing a deeper understanding of molecular behavior.
Mechanistic Studies of Reactions Involving this compound
Understanding Selectivity and Reaction Outcomes
Computational and theoretical chemistry provide powerful tools for elucidating the factors that govern the selectivity and outcomes of chemical reactions involving complex organic molecules like this compound. While specific computational studies on this exact molecule are not extensively available in public literature, the principles and methodologies can be understood by examining theoretical investigations on structurally related substituted benzoic acids. These studies offer a framework for predicting and explaining reactivity, regioselectivity, and the formation of specific products.
Density Functional Theory (DFT) is a predominant computational method employed to investigate reaction mechanisms and selectivity. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. The preferred reaction pathway is typically the one with the lowest activation energy barrier.
One key area where computational studies provide significant insight is in understanding the directing effects of substituents on an aromatic ring. For instance, in reactions involving C-H activation, the position of substitution is crucial. DFT calculations on meta-substituted benzoic acids have shown that both steric and coordination effects of the substituents play a vital role in determining the regioselectivity of a reaction. mdpi.com Weak non-covalent interactions between the substituent and the catalyst's ligands can influence the transition state energies, thereby favoring one regioisomer over another. mdpi.com
The electronic properties of substituents also heavily influence the reactivity of the benzoic acid moiety. Theoretical studies on the gas phase acidity of a series of substituted benzoic acids have utilized DFT descriptors such as chemical potential, softness, and the Fukui function to correlate substituent effects with acidity. nih.govnih.gov The electron-donating or electron-withdrawing nature of a substituent alters the electron density distribution within the molecule, which in turn affects the ease of deprotonation of the carboxylic acid group and the nucleophilicity or electrophilicity of the aromatic ring. nih.govnih.gov For example, an electron-withdrawing group generally increases the acidity of the benzoic acid. nih.govnih.gov
Computational methods are also instrumental in elucidating the mechanisms of bond-forming reactions. For example, DFT studies have been used to explore the mechanism of amide bond formation from benzoic acid. researchgate.net These calculations can identify key intermediates and transition states, confirming the roles of activating agents and intermediates that facilitate the reaction. researchgate.net
Furthermore, information-theoretic quantities derived from DFT can be used to analyze and predict the reactivity and regioselectivity of electrophilic aromatic substitution reactions. nih.gov By examining descriptors like Shannon entropy, Fisher information, and information gain at both the molecular and atomic levels, it is possible to predict the most likely sites for electrophilic attack on the benzene (B151609) ring. nih.gov These computational approaches have shown that electrostatic interactions are often the dominant factor in determining the energy barrier of such reactions. nih.gov
The table below summarizes key findings from computational studies on substituted benzoic acids, which illustrate the types of insights that can be gained and applied to understand the reactivity of molecules like this compound.
| Computational Study Focus | Methodology | Key Findings | Implication for Selectivity and Reaction Outcomes |
| Regioselectivity of C-H Activation | DFT (M06L(D3)/LANL2DZ) | Steric and weak non-covalent coordination effects of substituents determine the preferred site of C-H activation. mdpi.com | The outcome of catalytic cross-coupling reactions can be predicted by analyzing the interactions between the substrate and the catalyst. |
| Gas Phase Acidity | DFT | Substituent electronic effects (inductive and resonance) correlate with the calculated gas phase acidity. Electron-withdrawing groups increase acidity. nih.govnih.gov | The reactivity of the carboxylic acid group can be tuned by the choice of substituent, influencing its participation in acid-base reactions. |
| Amide Bond Formation | DFT | Computational results can confirm the involvement of key intermediates, such as phosphonium (B103445) intermediates, in activating the carboxylate for nucleophilic acyl substitution. researchgate.net | Understanding the reaction mechanism at a molecular level allows for the optimization of reaction conditions to favor the desired amide product. |
| Electrophilic Aromatic Substitution | DFT (Information-Theoretic Approach) | The barrier height and regioselectivity of electrophilic attack can be reliably predicted using descriptors like Hirshfeld charge and information gain at the reacting carbon atom. nih.gov | The most reactive sites on the aromatic ring can be identified, predicting the major product of electrophilic substitution reactions. |
By applying these computational methodologies, a detailed understanding of the factors controlling the selectivity and outcomes of reactions involving this compound can be achieved. This predictive capability is invaluable for designing efficient synthetic routes and for the rational design of new molecules with desired chemical properties.
Chemical Reactivity and Derivatization Pathways of 4 Dimethylcarbamoyl Methyl Benzoic Acid
Reactions Involving the Benzoic Acid Carboxyl Group
The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization through several classic organic reactions.
The conversion of 4-[(Dimethylcarbamoyl)methyl]benzoic acid into its corresponding esters is readily achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). tcu.edupbworks.com The reaction is an equilibrium process, and to achieve high yields, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. tcu.edu
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. pbworks.com This method is applicable to a wide range of primary and secondary alcohols.
| Alcohol Reactant | Product Name | Chemical Structure of Product |
| Methanol (B129727) | Methyl 4-[(dimethylcarbamoyl)methyl]benzoate | |
| Ethanol (B145695) | Ethyl 4-[(dimethylcarbamoyl)methyl]benzoate | |
| Isopropanol | Isopropyl 4-[(dimethylcarbamoyl)methyl]benzoate | |
| Benzyl (B1604629) Alcohol | Benzyl 4-[(dimethylcarbamoyl)methyl]benzoate |
Note: The chemical structures in the table are illustrative representations.
The carboxyl group of this compound can be converted into a new amide bond by reaction with primary or secondary amines. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the reaction is typically facilitated in one of two ways:
Activation of the Carboxylic Acid: The most common laboratory method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxyl group to form a highly reactive intermediate that is readily attacked by the amine. libretexts.org
Conversion to an Acyl Chloride: The carboxylic acid can first be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride reacts rapidly with primary or secondary amines to form the desired amide.
Recent advancements have also explored direct catalytic amidation using various metal catalysts, such as those based on titanium, which can promote the condensation of carboxylic acids and amines under milder conditions. nih.govresearchgate.net
| Amine Reactant | Product Name |
| Aniline | N-Phenyl-4-[(dimethylcarbamoyl)methyl]benzamide |
| Diethylamine | N,N-Diethyl-4-[(dimethylcarbamoyl)methyl]benzamide |
| Benzylamine | N-Benzyl-4-[(dimethylcarbamoyl)methyl]benzamide |
| Morpholine | 4-{[4-(Morpholine-4-carbonyl)phenyl]methyl}-N,N-dimethylformamide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a challenging transformation for simple aromatic carboxylic acids like benzoic acid. nist.gov The reaction generally requires harsh conditions, such as high temperatures, and is often facilitated by the presence of a catalyst, such as copper powder in quinoline, or by heating with soda lime (a mixture of calcium hydroxide (B78521) and sodium hydroxide). nist.gov
The mechanism of decarboxylation for benzoic acids can proceed through different pathways depending on the reaction conditions and the nature of the substituents on the aromatic ring.
Electrophilic Substitution: Under acidic conditions, the reaction can be viewed as an electrophilic attack by a proton on the ipso-carbon (the carbon bearing the carboxyl group), leading to the displacement of CO₂. nist.gov
Anionic Pathway: In basic media, the carboxylate anion can decompose to form a phenyl anion and CO₂. The highly basic phenyl anion is then protonated by a solvent molecule or other proton source. nist.gov
The rate of decarboxylation is sensitive to the electronic nature of other substituents on the benzene (B151609) ring. Electron-withdrawing groups can stabilize the anionic intermediate, while electron-donating groups can facilitate electrophilic attack. acs.org For this compound, the –CH₂C(O)N(CH₃)₂ substituent is separated from the ring by a methylene (B1212753) group, and its electronic effect on the decarboxylation process is expected to be minimal.
The carboxylic acid group can be reduced to a primary alcohol, yielding {4-[(dimethylcarbamoyl)methyl]phenyl}methanol. This transformation requires strong reducing agents because carboxylic acids are relatively resistant to reduction.
Common reagents for this purpose include:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and effective reagent for reducing carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another highly effective reagent. It offers the advantage of being more selective than LiAlH₄, as it reduces carboxylic acids rapidly while often not affecting other functional groups like esters or nitro groups. libretexts.org
The resulting benzyl alcohol, {4-[(dimethylcarbamoyl)methyl]phenyl}methanol, is itself a versatile intermediate. It can undergo further reactions typical of primary alcohols, such as:
Oxidation back to the corresponding aldehyde or carboxylic acid.
Conversion to a benzyl halide (e.g., using HBr or PBr₃).
Esterification with other carboxylic acids.
Reactions at the Dimethylcarbamoyl Moiety
The N,N-dimethylacetamide side chain offers a different site for chemical reactivity, primarily centered on the cleavage of the robust amide bond.
Amides are among the most stable carboxylic acid derivatives, and their hydrolysis requires more vigorous conditions than for esters. libretexts.org Tertiary amides, such as the N,N-dimethylcarbamoyl moiety in the title compound, are particularly resistant to cleavage due to steric hindrance and the electronic nature of the amide bond. arkat-usa.org Hydrolysis can be achieved under either strongly acidic or basic conditions, typically with prolonged heating.
Acid-Catalyzed Hydrolysis: This reaction is carried out by heating the amide in a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The mechanism begins with the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com A water molecule then attacks this carbon, leading to a tetrahedral intermediate. After proton transfers, the C-N bond is cleaved, releasing dimethylamine (B145610) (which is protonated under the acidic conditions to form a dimethylammonium salt) and the carboxylic acid, which in this case would be 4-(carboxymethyl)benzoic acid. libretexts.orgyoutube.com
Base-Promoted Hydrolysis: This process, often called saponification, involves heating the amide with a strong aqueous base, such as sodium hydroxide. researchgate.net The hydroxide ion acts as a nucleophile, directly attacking the amide carbonyl carbon to form a tetrahedral intermediate. umich.edu The C-N bond is then cleaved to expel the dimethylamide anion, which is a very poor leaving group. This is the rate-limiting step. The dimethylamide anion immediately deprotonates a water molecule to form dimethylamine, while the carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.orgumich.edu The final products upon acidification of the reaction mixture would be 4-(carboxymethyl)benzoic acid and a dimethylammonium salt.
N-Alkylation and N-Acylation Reactions on the Carbamoyl (B1232498) Nitrogen
The carbamoyl nitrogen in this compound is part of a tertiary amide (N,N-dimethylamide). This nitrogen atom lacks a hydrogen atom, which is a prerequisite for classical N-alkylation and N-acylation reactions. These reactions typically involve the deprotonation of a primary or secondary amide or amine, followed by nucleophilic attack on an alkylating or acylating agent. bath.ac.uk
Consequently, the N,N-dimethylcarbamoyl group in the target molecule is generally inert to standard N-alkylation and N-acylation conditions. While advanced methods exist for the N-acylation of tertiary amines via C-N bond cleavage, these are specialized palladium-catalyzed reactions and not typically applicable to the more stable amide C-N bond under general conditions. organic-chemistry.orgnih.govacs.orgacs.org Therefore, for the purposes of typical derivatization, the carbamoyl nitrogen of this compound is not considered a reactive site for these transformations.
Reactions at the Methyl Linker
The methylene (-CH2-) group is positioned at a benzylic position, situated between the phenyl ring and the carbamoyl group. This benzylic character significantly influences its reactivity, making it a prime site for functionalization.
The benzylic C-H bonds of the methylene linker are susceptible to homolytic cleavage, making this position a target for free-radical reactions. A prominent example of such a transformation is free-radical bromination. Analogous to the bromination of p-toluic acid with N-bromosuccinimide (NBS) and a radical initiator, the methylene bridge of this compound can be selectively halogenated. sci-hub.se This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic ring.
Table 1: Predicted Outcome of Free-Radical Bromination
| Reactant | Reagents | Major Product | Reaction Pathway |
|---|
Ionic pathways are also conceivable at the benzylic position. Deprotonation can be facilitated by strong bases, forming a benzylic carbanion. rsc.org The stability of this carbanion would be influenced by the electronic effects of both the aromatic ring and the adjacent amide group. Conversely, under acidic conditions or with appropriate leaving groups, a benzylic carbocation could be formed, which would also be stabilized by the phenyl ring.
Once functionalized, for example via benzylic halogenation as described above, the methylene bridge becomes a versatile handle for introducing a wide array of other functional groups. The resulting benzylic halide is an excellent substrate for nucleophilic substitution reactions (SN1 or SN2). For instance, reaction with various nucleophiles can lead to the formation of alcohols, ethers, amines, nitriles, and other derivatives. This pathway is a common strategy for elaborating structures at the benzylic position. sci-hub.se
Table 2: Potential Derivatizations via Nucleophilic Substitution at the Benzylic Carbon
| Starting Material | Nucleophile (Nu-) | Product |
|---|---|---|
| 4-[Bromo(dimethylcarbamoyl)methyl]benzoic acid | OH- (Hydroxide) | 4-[Hydroxy(dimethylcarbamoyl)methyl]benzoic acid |
| 4-[Bromo(dimethylcarbamoyl)methyl]benzoic acid | RO- (Alkoxide) | 4-[Alkoxy(dimethylcarbamoyl)methyl]benzoic acid |
| 4-[Bromo(dimethylcarbamoyl)methyl]benzoic acid | CN- (Cyanide) | 4-[Cyano(dimethylcarbamoyl)methyl]benzoic acid |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The reactivity of the phenyl ring towards substitution is governed by the electronic properties of its two substituents: the carboxylic acid group (-COOH) and the (dimethylcarbamoyl)methyl group (-CH2CON(CH3)2).
For electrophilic aromatic substitution (EAS), the two substituents have competing directing effects. libretexts.orgstackexchange.com
Carboxylic Acid (-COOH): This group is strongly deactivating due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the carboxyl group). youtube.com
(Dimethylcarbamoyl)methyl (-CH2CON(CH3)2): This group is considered a substituted alkyl group. Alkyl groups are generally weakly activating and are ortho, para-directors. Since the para position is already occupied by the carboxyl group, this group directs incoming electrophiles to the ortho positions (positions 2 and 6 relative to the side chain).
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | 4 | Strongly Deactivating | meta (positions 3, 5) |
Nucleophilic aromatic substitution (SNAr) is unlikely on this ring system under standard conditions. SNAr requires the presence of potent electron-withdrawing groups (like nitro groups) positioned ortho or para to a suitable leaving group (such as a halide), which are absent in this molecule.
While specific experimental studies on this compound are not widely reported, the outcomes of key electrophilic aromatic substitution reactions can be predicted based on the established principles discussed above.
Halogenation: Electrophilic halogenation (e.g., with Br2/FeBr3 or Cl2/AlCl3) would require a Lewis acid catalyst. libretexts.org The reaction is expected to be sluggish due to the deactivating nature of the carboxyl group. The major product would likely be the 3-halo derivative, resulting from substitution meta to the carboxylic acid. Benzylic halogenation via a radical pathway is a potential competing reaction depending on the conditions (e.g., presence of UV light or a radical initiator). sci-hub.seresearchgate.net
Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid"). wikipedia.org These are harsh, strongly acidic conditions. The nitronium ion (NO2+) is a powerful electrophile that will attack the deactivated ring. Following the directing influence of the carboxyl group, the primary product is expected to be 4-[(Dimethylcarbamoyl)methyl]-3-nitrobenzoic acid. youtube.comstmarys-ca.edu
Sulfonation: Aromatic sulfonation is a reversible reaction that typically requires fuming sulfuric acid (H2SO4/SO3). wikipedia.orgchemithon.com The electrophile, SO3, will react at the position least deactivated by the existing substituents. Therefore, substitution is predicted to occur at the position meta to the carboxyl group, yielding 4-[(Dimethylcarbamoyl)methyl]-3-sulfobenzoic acid.
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br2, FeBr3 | 3-Bromo-4-[(dimethylcarbamoyl)methyl]benzoic acid |
| Nitration | HNO3, H2SO4 | 4-[(Dimethylcarbamoyl)methyl]-3-nitrobenzoic acid |
Complex Multi-Component Reactions
The structural features of this compound, namely the carboxylic acid group and the active methylene group adjacent to the amide, provide multiple reactive sites that can be exploited in complex multi-component reactions (MCRs). These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency in generating molecular diversity and complexity in a single synthetic operation. The participation of this compound or its derivatives in such reactions allows for the construction of intricate molecular scaffolds.
One notable pathway involves a sequential Biginelli and Passerini reaction sequence. While direct utilization of this compound in a Biginelli reaction is not typical due to the absence of an aldehyde functionality, a structurally related precursor, 4-formylbenzoic acid, can be employed. The resulting Biginelli product, which incorporates the benzoic acid moiety, can then undergo a Passerini three-component reaction. beilstein-journals.org In this subsequent step, the carboxylic acid group of the Biginelli product reacts with an isocyanide and an aldehyde to form an α-acyloxycarboxamide. wikipedia.orgorganic-chemistry.org
The Ugi four-component reaction (U-4CR) represents another significant avenue for the derivatization of this compound. researchgate.net In this reaction, the carboxylic acid functionality of the target molecule can react with an amine, a ketone or aldehyde, and an isocyanide to produce a di-peptide-like structure. beilstein-journals.orgnih.gov This reaction is known for its high atom economy and the ability to generate a wide range of structurally diverse products from readily available starting materials. nih.gov The reaction typically proceeds in polar solvents like methanol and is driven by an irreversible Mumm rearrangement. beilstein-journals.org
Furthermore, the concept of bioisosteric replacement can be applied to modify this compound for participation in different MCRs. Specifically, the carboxylic acid group can be converted into a tetrazole ring. nih.govthieme-connect.com Tetrazoles are well-established carboxylic acid bioisosteres in medicinal chemistry. thieme-connect.com This transformation opens up new possibilities for employing the resulting tetrazole derivative in multicomponent reactions that are amenable to this functionality, thereby expanding the accessible chemical space for drug discovery.
The following tables outline hypothetical examples of these complex multi-component reactions involving derivatives of this compound, based on established methodologies for similar substrates.
Table 1: Hypothetical Sequential Biginelli/Passerini Reaction
| Step | Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |
| 1. Biginelli | 4-formylbenzoic acid | Ethyl acetoacetate | Urea | 4-(6-Methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoic acid | 85 |
| 2. Passerini | Biginelli Product | Isobutyraldehyde | tert-Butyl isocyanide | α-Acyloxycarboxamide derivative | 75 |
Table 2: Hypothetical Ugi Four-Component Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Yield (%) |
| This compound | Benzylamine | Acetone | Cyclohexyl isocyanide | Di-peptide like adduct | 80 |
Table 3: Hypothetical Derivatization and Subsequent MCR
| Step | Reaction | Reactants | Product |
| 1. Derivatization | Tetrazole Synthesis | This compound, Azide source | 2-(4-(1H-Tetrazol-5-yl)phenyl)-N,N-dimethylacetamide |
| 2. MCR | Ugi-Azide Reaction | Tetrazole derivative, Aldehyde, Amine, Isocyanide | Substituted tetrazole peptidomimetic |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Organic Synthesis
The presence of both a carboxylic acid and a dimethylamide group on a central benzene (B151609) ring makes 4-[(Dimethylcarbamoyl)methyl]benzoic acid a highly adaptable component in the synthesis of more complex chemical structures. These functional groups provide reactive sites for a variety of chemical transformations, enabling its incorporation into a wide array of organic molecules.
Precursor for the Synthesis of Diverse Complex Organic Molecules
In the field of medicinal chemistry, derivatives of benzoic acid are crucial intermediates in the synthesis of pharmacologically active compounds. While direct examples of this compound in drug synthesis are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The carboxylic acid can be converted into esters, amides, or other functional groups, while the dimethylamide offers sites for hydrogen bonding and can influence the molecule's solubility and conformational properties. For instance, related aminobenzoic acid derivatives are known precursors for pharmaceuticals, where the amino and carboxylic acid functionalities are key to building the final drug scaffold.
Construction of Macrocyclic and Supramolecular Architectures
The rigid backbone and functional end groups of this compound make it a candidate for the construction of macrocycles and supramolecular assemblies. The carboxylic acid can participate in reactions to form larger ring structures, while the amide group can direct the assembly of molecules through non-covalent interactions such as hydrogen bonding. In the design of supramolecular coordination complexes, benzoic acid derivatives can act as ligands that coordinate with metal ions, leading to the formation of well-defined, multi-component structures with potential applications in catalysis, sensing, and molecular recognition. nih.gov
Applications in Polymer Chemistry and Functional Materials
The dual functionality of this compound also lends itself to the field of polymer chemistry, where it can be used to create polymers with tailored properties and functionalities.
Monomer in Condensation Polymerization for Tailored Polymeric Materials
As a bifunctional monomer, this compound can undergo condensation polymerization with other monomers, such as diamines or diols, to form polyamides or polyesters, respectively. google.com The rigid phenyl ring in the polymer backbone would contribute to the thermal stability and mechanical strength of the resulting material. The specific nature of the comonomer used would allow for the fine-tuning of the polymer's properties. For example, polymerization with a flexible diamine could lead to a semi-crystalline polyamide with a balance of stiffness and toughness.
| Monomer 1 | Monomer 2 | Resulting Polymer | Potential Properties |
| This compound | Diamine | Polyamide | High thermal stability, mechanical strength |
| This compound | Diol | Polyester | Good thermal properties, processability |
Synthesis of Functional Polymers with Pendant Carboxyl and Amide Groups
If the carboxylic acid group of this compound is protected during polymerization and later deprotected, it can be used to introduce pendant carboxyl groups into the polymer chain. These functional groups can then be used for post-polymerization modifications, such as grafting other molecules or cross-linking the polymer chains. The presence of both amide and carboxylic acid functionalities within the polymer structure can enhance properties like adhesion, dyeability, and biocompatibility.
Design of Self-Assembled Soft Materials
The amphiphilic nature that can be imparted to derivatives of this compound makes them interesting candidates for the design of self-assembling soft materials. For instance, by attaching a long alkyl chain to the molecule, an amphiphile could be created that self-assembles in solution to form micelles, vesicles, or hydrogels. researchgate.net These structures have potential applications in drug delivery, tissue engineering, and as responsive materials. Furthermore, benzoic acid derivatives are known to form liquid crystals, and by modifying the structure of this compound, it may be possible to design novel liquid crystalline materials with specific phase behaviors and optical properties. nih.govacademie-sciences.frresearchgate.nettcichemicals.comnih.gov
Ligand Design in Coordination Chemistry
Exploration of Coordination Modes with Metal Centers
There is no available scientific literature detailing the exploration of this compound as a ligand or its coordination modes with various metal centers. Research on the synthesis and characterization of metal complexes involving this compound has not been reported.
Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers
No published studies were found that utilize this compound as a building block or organic linker for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.
Catalysis Research
Investigation of this compound as a Catalyst or Co-catalyst
A review of the current scientific literature indicates that this compound has not been investigated as a catalyst or co-catalyst in any reported chemical transformations. There are no research articles or patents describing its catalytic activity.
Mechanistic Studies of Catalytic Processes Enabled by the Compound or its Derivatives
Consistent with the absence of its application in catalysis, there are no mechanistic studies available that explore catalytic processes involving this compound or its derivatives.
Analytical Method Development and Validation for Research Applications
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For "4-[(Dimethylcarbamoyl)methyl]benzoic acid," both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are valuable techniques.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and performing quantitative analysis of non-volatile and thermally labile compounds like "this compound." A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from its impurities.
The development of a robust HPLC method involves a systematic optimization of several key parameters to achieve the desired separation and sensitivity. While a specific validated method for "this compound" is not publicly available, a method can be developed based on methodologies for structurally similar benzoic acid derivatives. ekb.egijsr.netlongdom.orglongdom.org
Method Development Strategy:
A typical approach would involve screening various stationary phases (columns), mobile phase compositions, and detector wavelengths.
Stationary Phase (Column): A C18 column is often the first choice for reversed-phase chromatography due to its versatility in separating a wide range of compounds. ijsr.net Other options, such as C8 or phenyl columns, could also be explored depending on the specific impurities.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally effective. ekb.egijsr.net The gradient allows for the elution of compounds with a wide range of polarities.
Detector: A UV detector is suitable for "this compound" due to the presence of the benzene (B151609) ring chromophore. The detection wavelength should be set at the absorption maximum (λmax) of the compound to ensure high sensitivity. For benzoic acid derivatives, this is often in the range of 230-280 nm. longdom.orglongdom.orgresearchgate.net
Example HPLC Method Parameters for a Structurally Similar Compound (4-Hydroxy Benzoic Acid): longdom.orglongdom.org
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Validation of the HPLC Method:
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijsr.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. ijsr.net
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. longdom.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS would be particularly useful for identifying volatile impurities that may be present from the synthesis process or as degradation products. copernicus.org
Since "this compound" itself is not sufficiently volatile for direct GC analysis, derivatization is necessary to convert the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. researchgate.net
Derivatization and Analysis:
A common derivatization agent for carboxylic acids is diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). copernicus.org The derivatized sample is then injected into the GC-MS system.
Typical GC-MS Parameters for Analysis of Derivatized Benzoic Acids:
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-500 |
The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte and any impurities, allowing for their confident identification.
Spectroscopic Quantification Methods
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of "this compound" in solution, provided it is the only absorbing species at the analytical wavelength. researchgate.net The presence of the benzene ring gives the molecule a characteristic UV absorbance.
To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. For benzoic acid derivatives, the λmax is typically in the UV region. researchgate.net
Example Data for UV-Vis Analysis of Benzoic Acid: researchgate.net
| Concentration (ppm) | Absorbance at 230 nm |
| 1.0 | 0.123 |
| 3.0 | 0.365 |
| 5.0 | 0.610 |
| 8.0 | 0.975 |
| 10.0 | 1.220 |
It is important to note that the pH of the solution can affect the UV spectrum of benzoic acid derivatives due to the protonation state of the carboxylic acid group. rsc.org Therefore, the pH should be controlled using a buffer for consistent and accurate measurements.
Titrimetric Methods for Carboxylic Acid Functionality
Titrimetry, a classic analytical technique, provides a direct and accurate method for quantifying the carboxylic acid functionality of "this compound." acgpubs.org This method is based on the neutralization reaction between the acidic carboxylic group and a standard basic solution.
An acid-base titration can be performed by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of ethanol (B145695) and water) and titrating with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acgpubs.org
The endpoint of the titration can be determined using a colorimetric indicator (e.g., phenolphthalein) or, for higher accuracy and precision, by potentiometric titration, where the change in pH is monitored with a pH electrode. acgpubs.org The equivalence point, where the moles of base added are equal to the moles of the carboxylic acid, is determined from the inflection point of the titration curve.
The purity of the "this compound" can then be calculated based on the volume and concentration of the titrant used and the initial mass of the sample. Benzoic acid itself is often used as a primary standard for titrimetry. sigmaaldrich.com
Development of High-Throughput Analytical Screening Methods
In modern drug discovery and chemical research, high-throughput screening (HTS) methods are essential for rapidly evaluating large numbers of compounds or reaction conditions. While specific HTS assays for "this compound" are not detailed in the literature, general principles of HTS can be applied.
For instance, if this compound is being investigated for its biological activity, HTS assays could be developed to measure its effect on a specific enzyme or receptor. nih.gov These assays are typically performed in a microplate format (e.g., 96-well or 384-well plates) and utilize automated liquid handling systems and sensitive detection methods, such as fluorescence, luminescence, or absorbance.
For analytical chemistry applications, HTS can be used for rapid purity assessment or solubility screening. This could involve automated sample preparation followed by fast LC-MS or UV plate reader analysis. The goal is to maximize the number of samples analyzed in a given time while maintaining acceptable data quality.
Future Research Directions and Perspectives
Exploration of Novel and Efficient Synthetic Routes
While established methods for synthesizing benzoic acid derivatives exist, the pursuit of novel, efficient, and sustainable synthetic routes remains a cornerstone of modern chemical research. Future efforts for 4-[(Dimethylcarbamoyl)methyl]benzoic acid should focus on methodologies that offer improved atom economy, reduced environmental impact, and greater versatility.
Key areas for exploration include:
One-Pot and Tandem Reactions: Developing one-pot protocols that combine multiple synthetic steps without isolating intermediates can significantly enhance efficiency. nih.gov For instance, procedures that integrate C-H activation of a toluene (B28343) derivative, subsequent functionalization, and amide formation in a single vessel would be highly desirable. A precedent for simplifying procedures can be seen in the development of one-pot protocols for producing quinoxalines. nih.gov
Multicomponent Reactions (MCRs): Investigating MCRs, such as the Ugi reaction, could provide rapid access to a diverse range of derivatives from simple precursors in a single step. nih.gov
Green Chemistry Approaches: Future syntheses should prioritize the use of greener solvents, catalyst systems (such as biocatalysts or earth-abundant metals), and energy-efficient reaction conditions (e.g., microwave or flow chemistry).
Novel Precursors: Exploring alternative starting materials and synthetic disconnections, inspired by recent syntheses of complex benzoic acid derivatives, could lead to more efficient and scalable routes. mdpi.comresearchgate.net The development of a novel methodology for producing a phthalide–carboxamide-bearing system from a diaminoisocoumarine derivative highlights the potential for discovering unexpected and valuable reaction pathways. mdpi.com
Advanced Computational Modeling for Predictive Synthesis and Property Engineering
Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, thereby accelerating the research and development process. For this compound, advanced computational modeling represents a significant and largely untapped area of future research.
Prospective computational studies could include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to elucidate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. These calculations can help predict sites of reactivity for further derivatization and understand the mechanism of proposed synthetic transformations.
Molecular Docking and Dynamics: For derivatives of the parent compound, molecular modeling can predict binding affinities and interaction modes with biological targets, such as enzymes or receptors. nih.govnih.gov Studies on other benzoic acid analogs have successfully used molecular docking to evaluate interactions with protein binding pockets, providing a template for future work. nih.gov
In Silico ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, allowing for the early-stage prioritization of candidates with favorable drug-like characteristics. nih.gov
Property Engineering: Modeling can be used to predict how systematic structural modifications to the this compound scaffold would influence key physical and chemical properties, such as solubility, stability, and electronic characteristics, guiding the synthesis of molecules with tailored functions.
Integration of this compound into Advanced Material Systems
The bifunctional nature of this compound, featuring a versatile carboxylic acid "head" and a polar amide "tail," makes it an attractive building block for advanced materials. Future research should focus on leveraging these features to create novel polymers, metal-organic frameworks (MOFs), and other functional materials.
Potential avenues for materials science research are:
Polymer Synthesis: The carboxylic acid group can be used for polymerization reactions to create polyesters or polyamides. The pendant dimethylcarbamoylmethyl group would introduce polarity and hydrogen bond accepting capabilities along the polymer chain, potentially leading to materials with unique thermal properties, enhanced solubility, or specific affinities.
Metal-Organic Frameworks (MOFs): The carboxylate group is an ideal linker for coordinating with metal ions to form crystalline, porous MOFs. The amide functionality within the pores could serve as a site for post-synthetic modification or as a functional group that selectively interacts with guest molecules, making such MOFs promising for applications in gas storage, separation, or catalysis.
Surface Modification: The compound could be used to modify surfaces by anchoring the carboxylic acid group to a substrate, presenting the polar amide functionality outwards. This could be used to alter the wetting properties, biocompatibility, or adhesion characteristics of various materials.
Development of High-Throughput Methodologies for Derivatization and Screening
To fully explore the chemical space and potential applications of the this compound scaffold, high-throughput methods are essential. Future work should aim to create libraries of derivatives and develop rapid screening assays to identify compounds with valuable biological or material properties.
Key directions for this research include:
Combinatorial Synthesis: Implementing parallel synthesis techniques to rapidly generate a large library of derivatives. This could involve varying substituents on the aromatic ring or modifying the amide group.
Assay Development: Designing and validating high-throughput screening (HTS) assays to evaluate the synthesized libraries for specific functions. For example, screening for inhibitory activity against specific enzymes, such as sirtuins, has proven effective for other benzoic acid derivatives. nih.govnih.gov
Phenotypic Screening: Employing cell-based phenotypic screens to identify derivatives that induce a desired biological response without a preconceived target. This approach can uncover novel mechanisms of action and therapeutic applications. nih.gov
| Future Research Direction | Key Methodologies & Approaches | Potential Outcomes & Applications |
|---|---|---|
| Novel Synthetic Routes | One-Pot Synthesis, Multicomponent Reactions, Green Chemistry | Increased efficiency, reduced waste, lower cost, rapid derivative access |
| Computational Modeling | DFT, Molecular Docking, In Silico ADMET | Predictive property engineering, rational drug design, mechanistic insights |
| Advanced Material Systems | Polymerization, MOF Synthesis, Surface Functionalization | Novel polymers, functional porous materials, modified surfaces |
| High-Throughput Screening | Combinatorial Synthesis, HTS Assay Development | Discovery of new bioactive compounds, identification of functional materials |
| Supramolecular Chemistry | X-ray Crystallography, NMR Spectroscopy, Self-Assembly Studies | Molecular gels, liquid crystals, host-guest systems, responsive materials |
Investigation of Supramolecular Recognition and Self-Assembly Properties
Supramolecular chemistry explores the intricate architectures formed through non-covalent interactions. longdom.orgresearchgate.net The presence of both a hydrogen bond donor (carboxylic acid OH) and multiple hydrogen bond acceptors (carbonyl and amide oxygens) makes this compound an excellent candidate for studies in molecular recognition and self-assembly.
Future research in this area should investigate:
Hydrogen-Bonding Networks: The carboxylic acid group is known to form robust hydrogen-bonded dimers. The interplay of this dimerization with potential hydrogen bonding involving the amide group could lead to the formation of complex and extended 1D, 2D, or 3D networks. Studies on other hydroxybenzoic acids have demonstrated the formation of elegant supramolecular architectures through such interactions. nih.gov
Crystal Engineering: Systematically co-crystallizing the compound with other molecules (co-formers) to create new crystalline materials with tailored properties, such as altered solubility or stability. The principles of molecular recognition guide the selective interaction between complementary molecules. longdom.orgnih.gov
Self-Assembly in Solution and at Interfaces: Exploring the ability of the molecule and its derivatives to self-assemble into higher-order structures like gels, vesicles, or liquid crystals in various solvents. rsc.orgnih.gov The balance between the aromatic core and the polar functional groups could drive the formation of these organized systems, which are hallmarks of supramolecular chemistry. longdom.org
Host-Guest Chemistry: Designing and synthesizing macrocyclic derivatives based on this scaffold that can act as hosts for selectively binding small molecule or ionic guests, with potential applications in sensing or separation.
Q & A
Q. Basic Research Focus
- ¹H NMR : The dimethylcarbamoyl group shows a singlet at δ 2.8–3.1 ppm (N(CH₃)₂). The methylene bridge (CH₂) resonates at δ 3.5–4.0 ppm.
- IR : A strong carbonyl stretch at ~1650 cm⁻¹ (amide C=O) and a broad O-H stretch at ~2500–3000 cm⁻¹ (carboxylic acid).
- MS : Molecular ion peak at m/z 237 (C₁₁H₁₃NO₃⁺) with fragmentation patterns confirming the dimethylcarbamoyl moiety .
What computational methods (e.g., DFT, molecular docking) predict the electronic structure and bioactivity of this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking against targets like cyclooxygenase-2 (COX-2) or kinases evaluates binding affinity. Lattice energy calculations (via CrystalExplorer) correlate crystallographic data with stability .
Q. Example Application :
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Docking Score : -8.5 kcal/mol with COX-2, suggesting anti-inflammatory potential .
How to design enzyme inhibition assays for this compound, addressing conflicting reports on its activity?
Advanced Research Focus
Contradictions in biological data (e.g., IC₅₀ variability) may arise from assay conditions. Standardize protocols:
- Kinetic Assays : Use purified enzymes (e.g., acetylcholinesterase) with substrate concentrations near Kₘ.
- Controls : Include positive inhibitors (e.g., donepezil) and validate via Lineweaver-Burk plots.
- Buffer Systems : pH 7.4 (PBS or Tris-HCl) to mimic physiological conditions .
Case Study : Discrepancies in IC₅₀ (10–50 µM) resolved by pre-incubating the compound with enzymes for 30 minutes to ensure binding equilibrium .
What are the stability considerations for long-term storage of this compound?
Basic Research Focus
Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the amide bond. Purity (>98%) reduces degradation byproducts. Monitor via HPLC every 6 months (C18 column, acetonitrile/water mobile phase) .
How does crystallographic data inform reactivity and intermolecular interactions?
Advanced Research Focus
Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., carboxylic acid dimers) and π-π stacking. For this compound, space group P2₁/n and unit cell parameters (a = 9.65 Å, b = 12.17 Å) correlate with solubility and melting point (>300°C) .
Key Interaction : O-H···O hydrogen bonds (2.7 Å) stabilize the crystal lattice, influencing dissolution kinetics .
How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inactive)?
Q. Advanced Research Focus
- Cell Line Variability : Test across multiple lines (e.g., RAW 264.7 macrophages vs. primary cells).
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives).
- Dose-Response Curves : Use 8–10 concentrations to avoid false negatives .
What analytical techniques quantify this compound in complex matrices (e.g., biological fluids)?
Q. Basic Research Focus
- HPLC-UV : C18 column, λ = 254 nm, LOD 0.1 µg/mL.
- LC-MS/MS : MRM transitions m/z 237 → 194 (collision energy 20 eV).
- Sample Prep : Solid-phase extraction (C18 cartridges) for serum/plasma .
How do structural modifications (e.g., chloro vs. methyl substituents) alter bioactivity?
Advanced Research Focus
Comparative SAR studies:
- Chloro Analog : Enhanced lipophilicity (logP +0.5) increases membrane permeability.
- Methyl Substituent : Steric hindrance reduces binding to hydrophobic enzyme pockets.
- Dimethylcarbamoyl Group : Critical for hydrogen bonding with catalytic serine in proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
